molecular formula C14H14N2O5S B11112617 {2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11112617
M. Wt: 322.34 g/mol
InChI Key: UIFVGGFCSVBKTB-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a thiazolidinone ring, and a phenoxyacetic acid moiety

Preparation Methods

The synthesis of {2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxyacetic acid moiety may also play a role in binding to target proteins, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar compounds to {2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid include:

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety and may have similar biological activities.

    Thiazolidinone derivatives: Compounds with the thiazolidinone ring are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Ethoxy-substituted compounds: These compounds feature the ethoxy group, which can influence their solubility and reactivity.

The uniqueness of this compound lies in the combination of these functional groups, which can result in synergistic effects and enhanced biological activity compared to individual components .

Properties

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

IUPAC Name

2-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C14H14N2O5S/c1-2-20-10-5-8(3-4-9(10)21-7-12(17)18)6-11-13(19)16-14(15)22-11/h3-6H,2,7H2,1H3,(H,17,18)(H2,15,16,19)/b11-6-

InChI Key

UIFVGGFCSVBKTB-WDZFZDKYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.